

# Synthesis and Characterization of Maytansine Derivative M24: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Maytansine derivative M24 |           |
| Cat. No.:            | B15567696                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the **maytansine derivative M24**, a potent microtubule inhibitor utilized as a cytotoxic payload in the antibody-drug conjugate (ADC) REGN5093-M114. While specific, detailed synthesis protocols and characterization data for M24 are not publicly available and are likely proprietary to Regeneron Pharmaceuticals, this document consolidates the known information regarding its physicochemical properties, biological mechanism of action, and its role in the context of the MET-targeting ADC, REGN5093-M114. This guide also outlines general methodologies for the synthesis and characterization of maytansinoid derivatives and their conjugation to monoclonal antibodies, providing a framework for researchers in the field of ADC development.

# Introduction to Maytansine and its Derivatives

Maytansine is a natural ansa macrolide that exhibits potent antitumor activity by inhibiting tubulin polymerization, a critical process for cell division.[1] However, its clinical development as a standalone therapeutic was hampered by significant systemic toxicity.[1] This led to the development of maytansinoid derivatives, such as DM1 and DM4, which are designed for targeted delivery to cancer cells as payloads in ADCs.[2] This approach aims to enhance the therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.



M24 is a novel maytansine derivative developed as the cytotoxic component of the antibody-drug conjugate REGN5093-M114.[3] This ADC was designed to target the mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase that is frequently overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[4]

## **Physicochemical Properties of M24**

Based on available data, the key physicochemical properties of the **maytansine derivative M24** are summarized in the table below.

| Property          | Value                                                              | Source |
|-------------------|--------------------------------------------------------------------|--------|
| Molecular Formula | C61H86CIN9O18                                                      | [5]    |
| Molecular Weight  | 1268.84 g/mol                                                      | [5]    |
| CAS Number        | 2226467-81-6                                                       | N/A    |
| Description       | A maytansine derivative serving as a cytotoxic payload for an ADC. | [3]    |

#### **Synthesis of Maytansine Derivative M24**

A detailed, step-by-step synthesis protocol for M24 is not publicly available. However, based on the general synthesis of maytansinoid derivatives for ADCs, a hypothetical synthetic workflow can be proposed. This typically involves the modification of a maytansinoid core, such as maytansinol, to introduce a linker moiety.

## General Synthetic Workflow for Maytansinoid Drug-Linkers

The synthesis of a maytansinoid drug-linker conjugate like M24 generally follows these key steps:

Synthesis or Isolation of the Maytansinoid Core: The process starts with obtaining the
maytansinoid scaffold, which can be achieved through fermentation and isolation from
microbial sources or through total chemical synthesis.



- Functionalization of the Maytansinoid: A linker is then attached to the maytansinoid core. For
  maytansinoids, this is often at the C-3 position. The linker is a critical component that
  ensures stability in circulation and allows for the release of the cytotoxic payload inside the
  target cell. M24 is part of the M114 drug-linker, which is described as a protease-cleavable
  linker.[3] This suggests the linker contains a peptide sequence that can be cleaved by
  lysosomal proteases.
- Purification of the Drug-Linker: The synthesized drug-linker conjugate is then purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity before conjugation to the antibody.





Click to download full resolution via product page

A hypothetical workflow for the synthesis of the M24 drug-linker.

#### **Characterization of Maytansine Derivative M24**

Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized drug-linker. Standard analytical techniques employed for maytansinoid derivatives include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to elucidate
  the chemical structure of the molecule and confirm the successful attachment of the linker to
  the maytansinoid core.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the drug-linker conjugate. Different HPLC methods, such as reverse-phase HPLC (RP-HPLC), can be employed.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used to determine the concentration of the drug-linker in solution.

While specific spectral and chromatographic data for M24 are not available, the table below summarizes the expected characterization methods.

| Characterization Technique             | Purpose                                                                        |  |
|----------------------------------------|--------------------------------------------------------------------------------|--|
| <sup>1</sup> H and <sup>13</sup> C NMR | Structural elucidation and confirmation of linker conjugation.                 |  |
| High-Resolution Mass Spectrometry      | Determination of exact molecular weight and confirmation of molecular formula. |  |
| Reverse-Phase HPLC                     | Assessment of purity and detection of impurities.                              |  |



### **Mechanism of Action and Biological Activity**

M24, as a maytansine derivative, functions as a potent microtubule inhibitor.[4] Upon internalization of the ADC REGN5093-M114 into MET-expressing cancer cells, the M114 linker is cleaved by intracellular proteases, releasing the M24 payload. The released M24 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

### Signaling Pathway and Cellular Fate of REGN5093-M114

The following diagram illustrates the proposed mechanism of action of the REGN5093-M114 ADC, leading to the intracellular release of M24 and subsequent cell death.





Click to download full resolution via product page

Signaling pathway and cellular fate of REGN5093-M114.



#### **Preclinical Activity of REGN5093-M114**

Preclinical studies have demonstrated the potent in vitro and in vivo antitumor activity of REGN5093-M114 in MET-overexpressing cancer models.

| Study Type | Model                                                               | Key Findings                                                  | Source |
|------------|---------------------------------------------------------------------|---------------------------------------------------------------|--------|
| In Vitro   | MET-amplified and<br>MET-overexpressing<br>NSCLC cell lines         | Significant reduction in cell viability.                      | [6]    |
| In Vivo    | Patient-derived<br>xenograft (PDX)<br>models of MET-driven<br>NSCLC | Potent and durable tumor regression.                          | [7]    |
| In Vivo    | Cynomolgus monkey toxicology study                                  | Well-tolerated at doses providing therapeutic concentrations. | [8]    |

### Clinical Development of REGN5093-M114

REGN5093-M114 was evaluated in a Phase 1/2 clinical trial (NCT04982224) for the treatment of patients with MET-overexpressing advanced solid tumors, including NSCLC.[4] However, Regeneron has since discontinued the program.[9]

#### Conclusion

The **maytansine derivative M24** is a potent cytotoxic agent designed for targeted delivery as the payload of the ADC REGN5093-M114. While specific details of its synthesis and characterization are proprietary, this guide provides a comprehensive overview of its known properties and biological activity based on publicly available information. The general principles of maytansinoid synthesis and conjugation outlined herein offer a valuable resource for researchers in the field of antibody-drug conjugates. The preclinical data for REGN5093-M114 highlighted the potential of this MET-targeting ADC, although its clinical development has been halted. Future research may build upon the learnings from this program to develop next-generation maytansinoid-based ADCs with improved therapeutic profiles.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. EP1689846B1 Conjugates of maytansinoid DM1 with antibody trastuzumab, linked through a non-cleavable linker, and its use in the treatment of tumours Google Patents [patents.google.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Study of a Biparatopic METxMET Antibody-Drug Conjugate, REGN5093-M114, Overcomes MET-driven Acquired Resistance to EGFR TKIs in EGFR-mutant NSCLC -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. REGN5093-M114 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. Regeneron's Met bet falls short | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- To cite this document: BenchChem. [Synthesis and Characterization of Maytansine Derivative M24: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567696#synthesis-and-characterization-of-maytansine-derivative-m24]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com